molecular formula C14H15NO2 B5800607 N-(furan-2-ylmethyl)-3,4-dimethylbenzamide

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide

Cat. No.: B5800607
M. Wt: 229.27 g/mol
InChI Key: MHXQBTZYFRJIGC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide is an organic compound that features a furan ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is then purified by crystallization or flash chromatography to obtain the final product with good yields .

Industrial Production Methods

Industrial production of this compound can be scaled up using microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. The use of microwave radiation in the presence of effective coupling reagents like DMT (dimethylaminopyridine) and TsO− (tosylate) has been shown to be efficient for the synthesis of furan-containing amides .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions include various substituted benzamides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide is unique due to the presence of both the furan ring and the dimethyl-substituted benzamide structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXQBTZYFRJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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